molecular formula C14H16Br2N2O B1460494 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone CAS No. 21237-84-3

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Numéro de catalogue: B1460494
Numéro CAS: 21237-84-3
Poids moléculaire: 388.1 g/mol
Clé InChI: KOZPRTSDKAZDSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine atoms and a cyclohexyl group in this compound may impart unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone typically involves the following steps:

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Cyclization: The final step involves the cyclization of the intermediate to form the quinazolinone ring. This can be achieved through a condensation reaction using a suitable amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the quinazolinone ring to a more saturated form.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction may yield more saturated compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit potent anticancer properties. Specifically, 6,8-dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have reported its effectiveness against a range of bacterial strains, indicating that it could serve as a basis for developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Pharmacological Research

Neuroprotective Effects
Recent investigations into the neuroprotective properties of quinazolinone derivatives have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been documented .

Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties. Experimental models have shown a reduction in pain responses, indicating its potential use in pain management therapies .

Material Science

Polymeric Applications
In material science, this compound is being explored as a building block for polymer synthesis. Its bromine substituents can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced thermal and mechanical properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available substrates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of proliferation in various cancer cell lines.
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development.
Study 3Neuroprotective EffectsModulated neurotransmitter levels; reduced oxidative stress in neuronal cells.
Study 4Analgesic ActivitySignificant reduction in pain responses in experimental models.
Study 5Polymer SynthesisUtilized as a cross-linking agent to enhance polymer properties.

Mécanisme D'action

The mechanism of action of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and a cyclohexyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6,8-Dichloro-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure with chlorine atoms instead of bromine.

    6,8-Dibromo-3-phenyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure with a phenyl group instead of a cyclohexyl group.

    6,8-Dibromo-3-methyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure with a methyl group instead of a cyclohexyl group.

Uniqueness

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is unique due to the presence of both bromine atoms and a cyclohexyl group, which may impart distinct chemical and biological properties compared to its analogs. These structural features may influence its reactivity, stability, and interaction with biological targets.

Activité Biologique

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C14H16Br2N2O
  • Molecular Weight : 388.10 g/mol
  • CAS Number : 21237-84-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include bromination and cyclization processes. These methods yield various derivatives which can be evaluated for biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated the cytotoxic effects of several 6,8-dibromo derivatives against human breast carcinoma cell lines (MCF-7). The findings are summarized in the table below:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 0.5 µg/mL)
XIIIb1.7Significantly more potent
IX1.8Significantly more potent
XIVd5.4More potent
XIVb6.84More potent
XIVe10.8Comparable
XIIIa13.9Comparable
XIVc15.7Comparable
XVc29.6Less potent
XIVa-Not tested

These compounds showed significant cytotoxic effects with IC50 values much lower than that of doxorubicin, indicating their potential as effective chemotherapeutic agents .

The mechanism by which these compounds exert their antitumor effects is thought to involve the inhibition of topoisomerase II enzymes, which play a crucial role in DNA replication and repair. The inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

  • Case Study on MCF-7 Cells : In a controlled study involving MCF-7 cells, treatment with compound XIIIb resulted in a marked decrease in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against breast cancer .
  • Topoisomerase Inhibition : Another study focused on the topoisomerase II inhibitory activity of related quinazolinone derivatives found that these compounds could induce G2/M phase arrest in cancer cell lines, further validating their role as antitumor agents .

Propriétés

IUPAC Name

6,8-dibromo-3-cyclohexyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPRTSDKAZDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.